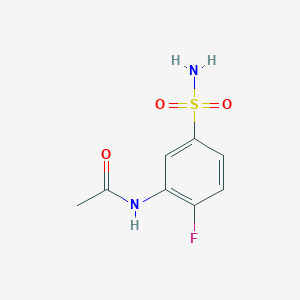
N-(2-fluoro-5-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H9FN2O3S It is known for its unique structural properties, which include a fluorine atom and a sulfonamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-fluoro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The resulting intermediate is then subjected to reduction using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluoro-5-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(2-fluoro-5-sulfamoylphenyl)acetic acid.
Reduction: Formation of N-(2-fluoro-5-aminophenyl)acetamide.
Substitution: Formation of N-(2-methoxy-5-sulfamoylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-sulfamoylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
N-(2-fluoro-5-sulfamoylphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-chloro-5-sulfamoylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-bromo-5-sulfamoylphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-methyl-5-sulfamoylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C8H9FN2O3S |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
N-(2-fluoro-5-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H9FN2O3S/c1-5(12)11-8-4-6(15(10,13)14)2-3-7(8)9/h2-4H,1H3,(H,11,12)(H2,10,13,14) |
InChI-Schlüssel |
YGWHZNOWWDCFBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


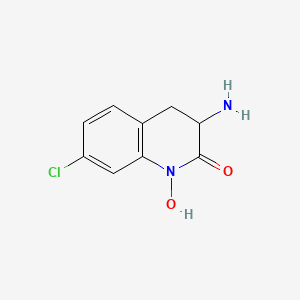
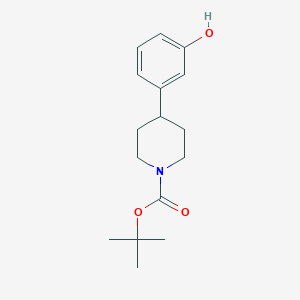
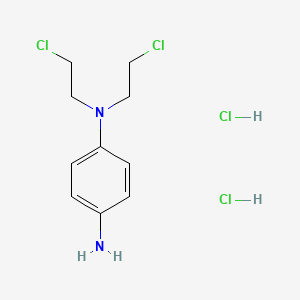

![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)

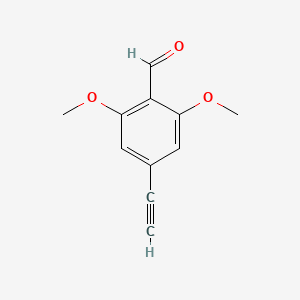
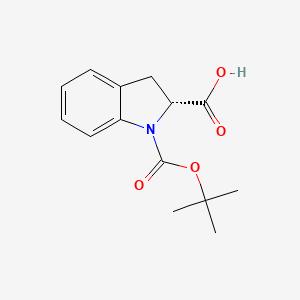
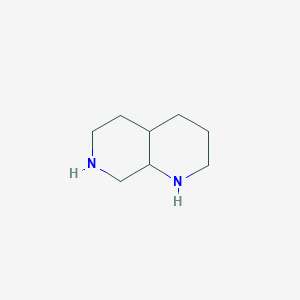
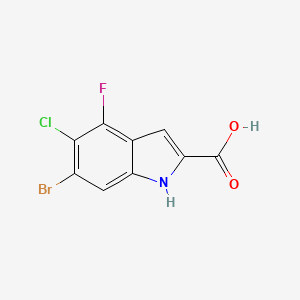
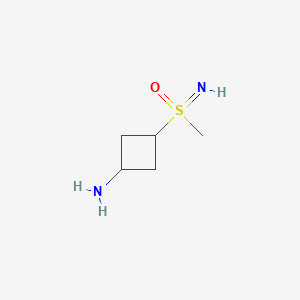
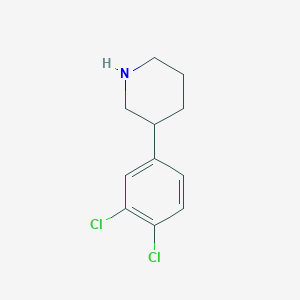
![rac-1-[(1R,3S)-3-aminocyclopentyl]-N,N-dimethylmethanesulfonamide hydrochloride](/img/structure/B13513887.png)

